(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone
説明
The compound "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone" is a heterocyclic molecule featuring a pyrazolo-oxazin core fused with a phenethylpiperazine substituent via a methanone linkage. Pyrazolo-oxazin derivatives are known for their versatility in drug discovery, particularly in anticancer and antioxidant applications, as seen in compounds like 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one, which exhibits notable pharmacological properties .
The phenethylpiperazine moiety in the target compound may enhance receptor binding affinity, as piperazine derivatives are common in CNS-targeting drugs. However, further experimental validation is required to confirm its specific mechanisms and applications.
特性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18(17-15-20-23-8-4-14-25-19(17)23)22-12-10-21(11-13-22)9-7-16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPOXZZWAXJJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclization of 1H-Pyrazole-3(2H)-one with 1,3-Dibromopropane
The pyrazolo[5,1-b]oxazine scaffold is efficiently constructed via a two-step cyclization reaction. 1H-Pyrazole-3(2H)-one (1.3 g, 15 mmol) is combined with potassium carbonate (7.5 g, 54 mmol) in anhydrous dimethylformamide (DMF, 60 mL) and heated to 130°C under vigorous stirring for 30 minutes. Subsequently, 1,3-dibromopropane (1.9 mL, 19 mmol) is added dropwise, and the mixture is stirred for an additional 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC), with quenching achieved by adding 100 mL of water. Extraction with dichloromethane (DCM, 3 × 30 mL), followed by silica gel column chromatography (DCM/MeOH = 100:1 to 25:1), yields 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine as a yellow liquid (1.8 g, 94% yield).
Key Parameters
- Temperature : 130°C
- Base : K2CO3 (3.6 equiv)
- Solvent : DMF
- Purification : Column chromatography
Alternative Route via 2,2-Dichlorovinylacetophenones
A one-pot synthesis starting from 2,2-dichlorovinylacetophenones and 2-hydroxyethylhydrazine generates 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines , which undergo cyclization with sodium hydride to yield 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c]oxazines . While this method targets a regioisomeric oxazine, substituent modification (e.g., introducing a carboxylic acid at position 3) could adapt it for the target compound.
Synthesis of 4-Phenethylpiperazine
Nucleophilic Substitution on Piperazine
Piperazine (1.0 equiv) reacts with phenethyl bromide (1.1 equiv) in acetonitrile under reflux for 12 hours to yield 1-phenethylpiperazine . Subsequent alkylation with a second equivalent of phenethyl bromide or reductive amination using benzaldehyde and sodium cyanoborohydride introduces the 4-phenethyl group.
Optimization Notes
- Solvent : Acetonitrile or methanol
- Catalyst : None required for alkylation; NaBH3CN for reductive amination
- Yield : 65–80% after purification via recrystallization.
Coupling of Pyrazolooxazine and 4-Phenethylpiperazine via Methanone Bridge
Friedel-Crafts Acylation
The pyrazolooxazine core is functionalized at position 3 by treating with chloroacetyl chloride in the presence of AlCl3 (Lewis acid) in dichloromethane (DCM) at 0°C to 25°C. The resultant 3-chloroacetyl-pyrazolooxazine reacts with 4-phenethylpiperazine in DMF with K2CO3 (2.0 equiv) at 80°C for 6 hours, forming the methanone linkage.
Palladium-Catalyzed Carbonylation
A more advanced approach employs arylglyoxylic acid and 4-phenethylpiperazine-1-carbothioamide in the presence of (dppf)PdCl2 (10 mol%) and (NH4)2S2O8 (1.2 equiv) in dimethyl sulfoxide (DMSO) at 70°C for 8 hours. This method leverages oxidative coupling to form the ketone bridge, achieving yields of 70–85% after column chromatography.
Comparative Analysis of Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl3, DCM, 25°C, 6 h | 65 | 90 |
| Pd-catalyzed coupling | (dppf)PdCl2, DMSO, 70°C, 8 h | 82 | 95 |
Integrated Synthetic Pathway
A convergent route combining the above steps is proposed:
- Synthesize 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine via cyclization.
- Prepare 4-phenethylpiperazine through sequential alkylation.
- Couple components using palladium-catalyzed carbonylation.
Total Yield : 58% (over three steps).
Analytical Characterization
Critical spectroscopic data for the target compound:
化学反応の分析
Types of Reactions
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl chains.
科学的研究の応用
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules:
*Calculated based on IUPAC name.
Key Differences and Implications
Core Heterocycles: The target compound’s pyrazolo-oxazin core is distinct from the pyrazolo-pyrano-oxazin in ’s compound, which incorporates an additional pyran ring. This difference may influence solubility and metabolic stability .
Substituent Effects :
- The 4-phenethylpiperazine group in the target compound contrasts with the 4-methoxyphenyl group in ’s analog. Phenethylpiperazine is associated with improved blood-brain barrier penetration, suggesting CNS applications, whereas methoxyphenyl groups often enhance antioxidant activity .
- The azetidine and pyrimidine substituents in ’s compound may confer selectivity for enzymatic targets like cyclin-dependent kinases (CDKs) due to their rigid, three-dimensional structure .
Synthetic Routes: Multi-component one-pot reactions are common for pyrazolo-oxazin derivatives (e.g., ), suggesting similar methods could synthesize the target compound . The methanol derivative in serves as a precursor for further functionalization, highlighting the pyrazolo-oxazin core’s synthetic flexibility .
Pharmacological Potential
While direct data on the target compound are absent, its structural features align with bioactive analogs:
- Anticancer Activity : Pyrazolo-oxazin derivatives in exhibit cytotoxicity via oxidative stress modulation. The phenethylpiperazine group may synergize this effect by targeting neurotransmitter receptors overexpressed in cancers .
- CNS Applications : Piperazine derivatives are prevalent in antipsychotics and antidepressants (e.g., aripiprazole). The target compound’s piperazine moiety could similarly modulate dopamine or serotonin receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
